gamma-Selinene

Biosynthesis Terpene Synthase Medicinal Plants

Gamma-Selinene (γ-Selinene; CAS 515-17-3) is a bicyclic sesquiterpene hydrocarbon (C15H24, MW 204.35) belonging to the eudesmane/selinane structural class. It is a naturally occurring plant metabolite, isolated from sources including Alpinia species, Psidium guajava, Persea japonica, and Tripterygium wilfordii.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 515-17-3
Cat. No. B3343283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegamma-Selinene
CAS515-17-3
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC(=C1CCC2(CCCC(=C)C2C1)C)C
InChIInChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h14H,3,5-10H2,1-2,4H3/t14-,15+/m0/s1
InChIKeyRMZHSBMIZBMVMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gamma-Selinene (CAS 515-17-3) for Research & Industrial Procurement: A Definitive Baseline


Gamma-Selinene (γ-Selinene; CAS 515-17-3) is a bicyclic sesquiterpene hydrocarbon (C15H24, MW 204.35) belonging to the eudesmane/selinane structural class [1]. It is a naturally occurring plant metabolite, isolated from sources including Alpinia species, Psidium guajava, Persea japonica, and Tripterygium wilfordii [2][3]. As a less common isomer among the selinenes, γ-selinene possesses a distinct chemical structure featuring both exocyclic and endocyclic double bonds, which differentiates it from the more abundant α- and β-selinene isomers [4]. This structural distinction underpins its unique role in the biosynthesis of bioactive dihydroagarofuran sesquiterpene alkaloids and its specific compositional profiles in essential oils [3][5].

Why γ-Selinene Cannot Be Substituted by α- or β-Selinene in Critical Applications


Substituting γ-selinene with its isomeric analogs α-selinene or β-selinene is not scientifically valid due to fundamental differences in their biosynthetic roles, compositional abundance in specific natural matrices, and distinct structural features that dictate their chemical reactivity and biological fate [1][2]. While all selinenes share the molecular formula C15H24, γ-selinene's unique exocyclic double bond configuration distinguishes it from α- and β-selinene, which possess endocyclic double bonds in different ring positions . This structural variation results in divergent retention indices (e.g., γ-selinene RI ~1682 on DB-Wax vs. α-selinene RI ~1494 on DB-5), enabling precise analytical discrimination [3][4]. Crucially, γ-selinene serves as the specific committed precursor for dihydroagarofuran sesquiterpene alkaloids (DASAs) in Celastraceae plants, a role that α- and β-selinene cannot fulfill due to the stereospecificity of the terpene synthase enzymes involved [1]. Furthermore, in essential oils where γ-selinene is a major constituent (e.g., up to 33.45% in Alpinia scabra rhizome), its relative abundance and contribution to the overall biological activity cannot be replicated by simply increasing the concentration of other selinene isomers, as the compositional profile is species-specific and functionally integrated [5][6].

Quantitative Evidence for Selecting γ-Selinene Over Other Sesquiterpene Analogs


Biosynthetic Specificity as the Exclusive Precursor for Dihydroagarofuran Alkaloids

γ-Selinene is the unique enzymatic product of specific terpene synthases (TwTPS5, TwTPS16, ThTPS5) that catalyze the committed step in the biosynthesis of macrocyclic dihydroagarofuran sesquiterpene alkaloids (DASAs), a class of compounds with well-established cytotoxicity and insecticidal properties [1]. In contrast, α-selinene and β-selinene are not substrates for these enzymes and do not participate in this pathway [1]. CRISPR/Cas9 knockout of TwTPS5 in Tripterygium wilfordii led to a reduction in DASAs, directly confirming the essential and non-redundant role of γ-selinene production [1].

Biosynthesis Terpene Synthase Medicinal Plants

Relative Abundance in Rhizome Essential Oils of Alpinia scabra

In the rhizome essential oil of Alpinia scabra, γ-selinene constitutes 33.45% of the total oil, making it the dominant component [1]. In contrast, α-selinene, a closely related isomer, is present at only 3.64% in the same sample [1]. This represents a 9.2-fold higher relative abundance for γ-selinene compared to α-selinene in this specific natural matrix.

Essential Oil Composition GC-MS Analysis Alpinia

Co-Occurrence and Relative Proportion with β-Selinene in Psidium guajava Essential Oil

In the essential oil of Psidium guajava (guava) leaves, γ-selinene is a major component at 19.13%, co-occurring with β-selinene at 22.64% and β-caryophyllene at 25.92% [1]. While β-selinene is slightly more abundant, γ-selinene's proportion is substantial and forms a distinct part of the oil's chemical profile. The essential oil demonstrated antimicrobial activity, with its nanoemulsion showing an MIC of 1.26 mg/mL against Candida krusei [1].

Essential Oil Composition Antimicrobial Psidium

Differentiation via GC Retention Index for Analytical Authentication

Accurate identification of γ-selinene in complex mixtures relies on its distinct gas chromatographic retention index (RI). On a DB-Wax column, γ-selinene exhibits an RI of 1682 [1]. In contrast, α-selinene has a reported RI of approximately 1494 on a DB-5 column, and β-selinene an RI of ~1490-1500 [2][3]. These significant differences in RI values allow for unambiguous separation and identification of γ-selinene from its isomers when using appropriate analytical standards.

Analytical Chemistry GC-MS Terpene Identification

Optimal Scientific and Industrial Applications for γ-Selinene (CAS 515-17-3)


Elucidation of Dihydroagarofuran Sesquiterpene Alkaloid (DASA) Biosynthesis

Given its exclusive role as the committed biosynthetic precursor for DASAs in Celastraceae plants, γ-selinene is an indispensable reagent for enzymatic studies and pathway engineering. Researchers investigating terpene synthases (e.g., TwTPS5) or aiming to produce cytotoxic DASAs in heterologous systems must use γ-selinene as a substrate or analytical standard [1].

Chemotaxonomic Marker for Alpinia Species Authentication

γ-Selinene serves as a key chemotaxonomic marker for several Alpinia species. Its high abundance in the rhizome oils of A. scabra (33.45%) and A. murdochii (15.51%) makes it essential for quality control and botanical authentication of these medicinal ginger extracts. Procurement of a pure γ-selinene standard enables accurate quantification and ensures batch-to-batch consistency for industrial extracts [2].

GC-MS Reference Standard for Essential Oil Analysis

Due to its distinct retention index (RI 1682 on DB-Wax) and co-occurrence with other selinene isomers in complex natural product mixtures (e.g., Psidium guajava oil), γ-selinene is a critical analytical reference standard. It is required for the unambiguous identification and quantification of this compound in essential oils from Myrtaceae, Zingiberaceae, and other plant families [3][4].

Investigation of Structure-Activity Relationships in Sesquiterpene Bioactivity

As a less common selinene isomer with a unique exocyclic double bond, γ-selinene provides a valuable tool for studying structure-activity relationships (SAR) within the sesquiterpene class. Comparative studies of its antimicrobial, antioxidant, or insecticidal properties against its isomers (α-, β-, and δ-selinene) can help elucidate the molecular determinants of bioactivity, guiding the design of novel compounds [5].

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